molecular formula C9H10FNO2S B13338610 1,2,3,4-Tetrahydroquinoline-5-sulfonyl fluoride

1,2,3,4-Tetrahydroquinoline-5-sulfonyl fluoride

Cat. No.: B13338610
M. Wt: 215.25 g/mol
InChI Key: WNQFAUMWVIXLCD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-5-sulfonyl fluoride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are used in various scientific research applications. The sulfonyl fluoride group in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydroquinoline-5-sulfonyl fluoride typically involves the reaction of 1,2,3,4-tetrahydroquinoline with sulfonyl fluoride reagents. One common method is the reaction of 1,2,3,4-tetrahydroquinoline with sulfuryl fluoride (SO2F2) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-5-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-5-sulfonyl fluoride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroquinoline-5-sulfonyl fluoride is unique due to the presence of both the tetrahydroquinoline core and the sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C9H10FNO2S

Molecular Weight

215.25 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinoline-5-sulfonyl fluoride

InChI

InChI=1S/C9H10FNO2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1,4-5,11H,2-3,6H2

InChI Key

WNQFAUMWVIXLCD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2S(=O)(=O)F)NC1

Origin of Product

United States

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